tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄). The reaction conditions often require careful control of temperature and concentration to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur, particularly at the nitro group, using reagents like halogens or alkylating agents.
Scientific Research Applications
tert-Butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action for tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 7,8-dinitropyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound also features a nitro group and a spirocyclic structure but differs in its core ring system.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: Another spirocyclic compound with different functional groups and applications.
These comparisons highlight the unique structural and functional properties of tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H22N2O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-6-18(7-9-19)11-12-4-5-13(20(23)24)10-14(12)15(21)25-18/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
YGBHLOLYPQEVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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